1-(Pyrimidin-2-YL)butan-1-amine
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Overview
Description
1-(Pyrimidin-2-yl)butan-1-amine is a heterocyclic organic compound that features a pyrimidine ring attached to a butan-1-amine chain Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)butan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of pyrimidine-2-carbaldehyde with butan-1-amine in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as methanol or ethanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the hydrogenation step, and automated systems can be used to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Pyrimidin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-(Pyrimidin-2-yl)butan-1-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Pyrimidin-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can act as a ligand for receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Pyrimidin-2-yl)propan-1-amine: Similar structure but with a shorter carbon chain.
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)butan-1-amine: Contains a piperazine ring, offering different pharmacological properties.
2-(Pyridin-2-yl)pyrimidine: Contains both pyridine and pyrimidine rings, used in different applications.
Uniqueness
1-(Pyrimidin-2-yl)butan-1-amine is unique due to its specific combination of a pyrimidine ring and a butan-1-amine chain, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-pyrimidin-2-ylbutan-1-amine |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(9)8-10-5-3-6-11-8/h3,5-7H,2,4,9H2,1H3 |
InChI Key |
KWEJJSPFMFOVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=NC=CC=N1)N |
Origin of Product |
United States |
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